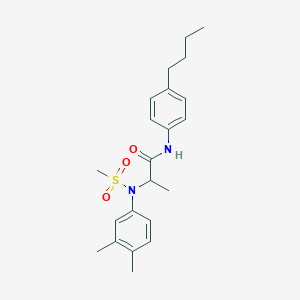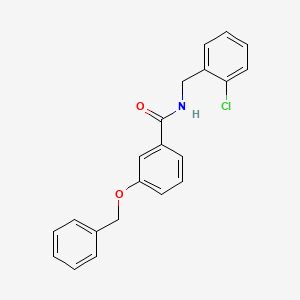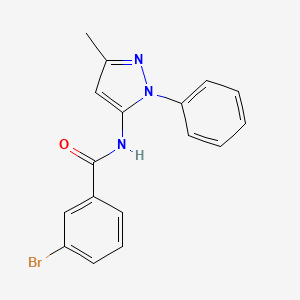
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biological effects. In
Wissenschaftliche Forschungsanwendungen
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has been extensively studied for its potential therapeutic applications. Some of the most promising applications include the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. In addition, N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Wirkmechanismus
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 works by activating the soluble guanylate cyclase (sGC) enzyme, which is a key regulator of vascular tone and smooth muscle relaxation. Activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn leads to vasodilation and a reduction in pulmonary vascular resistance. In addition, N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has a wide range of biochemical and physiological effects. Some of the most important effects include vasodilation, reduction in pulmonary vascular resistance, inhibition of platelet aggregation, and inhibition of the expression of pro-inflammatory cytokines. In addition, N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. In addition, N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 is that it can be unstable in certain conditions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several promising future directions for research on N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272. One area of research is the development of more potent and selective sGC activators that can be used to treat a wider range of diseases. In addition, there is growing interest in the use of sGC activators as anti-inflammatory agents, and further research is needed to elucidate the mechanisms underlying these effects. Finally, there is a need for more studies to investigate the potential use of N~1~-(4-butylphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-7-8-19-10-12-20(13-11-19)23-22(25)18(4)24(28(5,26)27)21-14-9-16(2)17(3)15-21/h9-15,18H,6-8H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPIAOWHAYTKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-iodo-6-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-(2-methylphenyl)acetamide dihydrochloride](/img/structure/B4233514.png)
![N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4233521.png)
![4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4233524.png)
![N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea](/img/structure/B4233527.png)

![3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-pyrrolidinyl)benzamide](/img/structure/B4233547.png)
![N-isopropyl-3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4233550.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4233551.png)
![N-(4-ethoxyphenyl)-2-[1-(4-fluorobenzyl)-3-isopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4233555.png)
![4-fluoro-N-[2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4233558.png)
![4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4233559.png)